6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 848204-50-2

6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Catalog Number: EVT-3149309
CAS Number: 848204-50-2
Molecular Formula: C20H19NOS
Molecular Weight: 321.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl/4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones

  • Compound Description: These compounds serve as crucial intermediates in synthesizing a series of 5,6,7,8-tetrahydroisoquinolines bearing a 3(4)-nitrophenyl group. These isoquinoline derivatives were evaluated for their anticancer and antioxidant properties. []

N-(3-Cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide

  • Compound Description: This compound is formed unexpectedly during the attempted acetylation of aminobenzothienopyrimidines. Instead of the desired acetylated product, degradation of the pyrimidine ring occurs, leading to the formation of N-(3-cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide. []
  • Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The presence of the cyano and acetamide groups on the benzothiophene ring system highlights the reactivity of this scaffold and its potential for modification to generate a diverse range of compounds. []

6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides

  • Compound Description: This series of compounds, including N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide (5b), N-(5-benzyl-1,3-thiazol-2-yl-6-methyl-4,5,6,7-tetrahydro-benzothiophen-3-carboxamide (5d), and 6-metyl-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide (5h), were investigated for their antitumor activity. Notably, compounds 5b and 5d exhibited significant inhibitory effects against the in vitro growth of human tumor cells. []
  • Relevance: This series of compounds share the core structure of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The presence of various substitutions on the benzyl and thiazole rings highlights the possibility of structural modifications to fine-tune the biological activity of these compounds. []

(3S,3aS,6R)-2-Benzyl-7-methyl-N-(naphthalen-2-yl)-1-oxo-1,2,3,6-tetrahydro-3a,6-epoxyisoindole-3-carboxamide (trans-27)

  • Compound Description: This norcantharidin-inspired analogue demonstrated potent whole-cell cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT29), ovarian (A2780), and neuroblastoma (BE2-C) cell lines. Its activity was found to be equipotent to or even superior to that of the control drug cisplatin and the parent compound norcantharidin. []
  • Relevance: This compound shares the N-(naphthalen-2-yl) carboxamide moiety with 6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The presence of this shared structural motif, despite the difference in the core cyclic system, suggests the potential importance of this moiety for biological activity and warrants further investigation. []

2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

  • Compound Description: HBT1 is a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor (AMPA-R) potentiator that demonstrated lower agonistic effects compared to other AMPA-R potentiators like LY451646 and LY451395. Importantly, HBT1 exhibited a reduced risk of bell-shaped responses in brain-derived neurotrophic factor (BDNF) production in primary neurons, making it a promising candidate for treating neuropsychiatric and neurologic disorders. []
  • Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The research highlighting HBT1 emphasizes the significance of exploring structural modifications within the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold to achieve desired pharmacological profiles and potentially target different therapeutic areas. []

N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (GDC-0834)

  • Compound Description: GDC-0834 is a drug candidate that exhibited high clearance due to a unique amide hydrolysis mediated by the enzyme aldehyde oxidase. This metabolic pathway presented challenges in drug optimization, underscoring the importance of considering less common drug-metabolizing enzymes during the drug discovery process. []
  • Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide with 6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The structural similarities, despite the different positions of the carboxamide group on the benzothiophene ring, highlight the metabolic vulnerability of this scaffold and the need for meticulous structural optimization to mitigate potential liabilities. []

Properties

CAS Number

848204-50-2

Product Name

6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

IUPAC Name

6-methyl-N-naphthalen-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C20H19NOS

Molecular Weight

321.44

InChI

InChI=1S/C20H19NOS/c1-13-6-9-17-18(12-23-19(17)10-13)20(22)21-16-8-7-14-4-2-3-5-15(14)11-16/h2-5,7-8,11-13H,6,9-10H2,1H3,(H,21,22)

InChI Key

JCZPAHJUCQZITL-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC4=CC=CC=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.